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molecular formula C19H22N2O5 B8018599 (3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester

(3-Benzyloxycarbonylamino-2-oxo-2h-pyridin-1-yl)acetic acid tert-butyl ester

Cat. No. B8018599
M. Wt: 358.4 g/mol
InChI Key: WZZOGVWXGGUWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514997B2

Procedure details

Sodium hydride (0.070 g of a 60% suspension in mineral oil, 1.75 mmol, 1.0 equiv) was added to a solution of (2-hydroxypyridin-3-yl)carbamic acid benzyl ester prepared as described in Example 1) (0.415 g, 1.70 mmol, 1 equiv) in THF (20 mL) at 0° C. The reaction mixture was stirred for 20 min at 0° C., then tert-butyl bromoacetate (0.275 mL, 1.86 mmol, 1.1 equiv) was added. The reaction mixture was warmed to 23° C. for 45 min, then was partitioned between 0.5 M HCl (150 mL) and EtOAc (2×100 mL). The organic layers were dried over Na2SO4 and were concentrated. Purification of the residue by flash column chromatography (30% EtOAc in hexanes) provided the title compound (0.485 g, 85%) as an off-white solid: mp=88-90° C.; IR (cm−1) 3380, 1739, 1652, 1604; 1H NMR (CDCl3) δ 1.48 (s, 9H), 4.57 (s, 2H), 5.20 (s, 2H), 6.25 (t, 1H, J=7.1), 6.87 (dd, 1H, J=6.9, 1.7), 7.27-7.41 (m, 5H), 7.86 (s, br, 1H), 8.05 (d, br, 1H J=6.8); Anal. C19H22N2O5: C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.275 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11](=[O:20])[NH:12][C:13]1[C:14]([OH:19])=[N:15][CH:16]=[CH:17][CH:18]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24]>C1COCC1>[C:26]([O:25][C:23](=[O:24])[CH2:22][N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([NH:12][C:11]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:20])[C:14]1=[O:19])([CH3:29])([CH3:28])[CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC=1C(=NC=CC1)O)=O
Step Two
Name
Quantity
0.275 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 23° C. for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was partitioned between 0.5 M HCl (150 mL) and EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column chromatography (30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.485 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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